N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound belongs to a class of 1,3,4-oxadiazole derivatives fused with a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The structure features a phenylsulfonylmethyl group at the 5-position of the oxadiazole ring and a carboxamide linkage to the benzo[b][1,4]dioxine moiety. However, direct data on this specific compound are absent in the provided evidence, necessitating extrapolation from structurally related analogs.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-17(12-6-7-14-15(10-12)26-9-8-25-14)19-18-21-20-16(27-18)11-28(23,24)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXMRURLILWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities. This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives, it’s plausible that the compound could have a wide range of molecular and cellular effects.
Biological Activity
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This document summarizes the available literature regarding its biological activity, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 401.4 g/mol. The presence of the oxadiazole ring and the phenylsulfonyl group are significant for its biological activity. These structural features contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.4 g/mol |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The oxadiazole moiety can interact with various enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. This may modulate enzyme activity and influence metabolic pathways.
- Cytokine Modulation : Some studies indicate that compounds with similar structures can affect cytokine release (e.g., IL-6 and TNF-α), which are crucial in inflammatory responses .
- Antimicrobial Activity : The phenylsulfonyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown varying degrees of effectiveness against bacterial pathogens. In vitro studies demonstrated significant activity against certain strains, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays:
- Cytokine Release Inhibition : Studies have shown that certain derivatives can inhibit the release of pro-inflammatory cytokines in cell cultures.
- In vivo Models : Animal models using carrageenan-induced paw edema have been employed to assess anti-inflammatory effects. Compounds similar to this one exhibited dose-dependent inhibition of edema formation .
Anticancer Activity
The anticancer properties are particularly noteworthy:
- Cell Proliferation Inhibition : Several studies have reported that oxadiazole-containing compounds can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Cytotoxicity Assays : The synthesized compounds were tested on various solid tumor cell lines, showing significant cytotoxicity with IC50 values indicating effective concentration levels necessary for therapeutic action .
Case Studies
- Study on Oxadiazole Derivatives :
- Cytokine Modulation Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs with shared structural motifs, including the 1,3,4-oxadiazole core, benzo[b][1,4]dioxine substituents, and variations in functional groups.
Structural and Functional Insights
Core Scaffold: All analogs share the 1,3,4-oxadiazole ring linked to a benzo[b][1,4]dioxine moiety.
Substituent Effects :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 19, ): Increase electrophilicity and binding affinity to targets like Ca²⁺/calmodulin.
- Bulkier Groups (e.g., isopropylphenyl in ): May improve selectivity by steric hindrance but reduce solubility.
- Sulfonamide/Sulfonyl Groups (absent in evidence; hypothetical for target compound): Likely enhance protein binding via sulfonyl-oxygen interactions .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide and analogs?
- Answer : The compound can be synthesized via condensation reactions between carboxylic acid derivatives and hydrazides. For example, details a general method using substituted benzoyl chlorides (e.g., 3-trifluoromethylbenzoyl chloride) and hydrazine derivatives under basic conditions (pyridine or triethylamine) to form oxadiazole rings. Post-synthesis, purification involves column chromatography (e.g., gradient elution with DCM/MeOH) and recrystallization to achieve >95% purity . highlights reductive amination steps using sodium triacetoxyborohydride in anhydrous DCM for introducing secondary functional groups, yielding products in ~40–50% yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra (e.g., in CDCl or DMSO-d) confirm regiochemistry and functional group integration, such as the dihydrobenzo[d][1,4]dioxine methylene protons (~δ 4.3–4.5 ppm) and sulfonyl group signals .
- Mass Spectrometry (ESI-MS) : High-resolution mass data validate molecular weight (e.g., [M+H] peaks) .
- HPLC : Retention times and peak symmetry (>95% purity) are used to assess batch consistency .
Advanced Research Questions
Q. How can researchers identify and validate the biological targets of this compound, such as enzyme inhibition or receptor antagonism?
- Answer :
- Computational Docking : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like adenylyl cyclases ( ) or neuropilin-1 ( ). For example, identifies benzimidazole-based analogs as neuropilin-1 antagonists via virtual screening .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., adenylyl cyclase activity assays in HEK293 cells) .
- Cellular Uptake : Fluorescence microscopy or flow cytometry with labeled derivatives assess membrane permeability .
Q. What experimental strategies can address contradictory activity data across studies (e.g., varying IC values in different assays)?
- Answer :
- Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number. For instance, reports PARP inhibition IC values of 0.5–2.0 µM under standardized conditions .
- Structure-Activity Relationship (SAR) Profiling : Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate substituent effects. shows that 3-trifluoromethyl analogs exhibit 10-fold higher potency than bromo-substituted derivatives in adenylyl cyclase inhibition .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. employs DCM/MeOH mixtures for solubility during purification .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .
- Pharmacokinetic Profiling : Conduct rodent studies to measure bioavailability, half-life, and tissue distribution. For analogs in , plasma half-life extension was achieved via PEGylation .
Key Methodological Notes
- Controlled Synthesis : Use anhydrous conditions (e.g., DCM under N) to prevent side reactions during oxadiazole ring formation .
- Activity Validation : Combine biochemical assays (e.g., fluorescence-based) with cellular models (e.g., cancer cell lines) to confirm target engagement .
- Data Reproducibility : Archive reaction conditions (e.g., temperature, catalyst batch) in electronic lab notebooks for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
